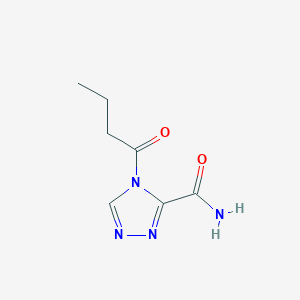

4-Butanoyl-4H-1,2,4-triazole-3-carboxamide

Description

Evolution and Significance of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Organic Chemistry

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in organic and medicinal chemistry. researchgate.netnih.govqu.edu.sa Its prevalence stems from its remarkable physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, which allow for high-affinity interactions with biological targets. nih.gov The aromaticity of the triazole nucleus contributes to its stability, making it a reliable building block in the synthesis of more complex molecules. researchgate.net

Historically, the interest in 1,2,4-triazoles has been fueled by their diverse and potent biological activities. This versatile nucleus is a core component of numerous clinically significant compounds, demonstrating a wide spectrum of pharmacological effects. researchgate.net The evolution of research into 1,2,4-triazole derivatives has led to the development of agents with a broad range of applications, as illustrated in the table below.

| Therapeutic/Application Area | Examples of Associated Biological Activities |

| Antifungal | Inhibition of fungal cytochrome P450 enzymes (e.g., Fluconazole, Itraconazole). nih.govnih.gov |

| Anticancer | Antiproliferative effects against various cancer cell lines. nih.gov |

| Antibacterial | Activity against a range of pathogenic bacteria. researchgate.net |

| Antiviral | Inhibition of viral replication (e.g., Ribavirin, an analogue of a 1,2,4-triazole-3-carboxamide). mdpi.comresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. researchgate.net |

| Anticonvulsant | Effects on the central nervous system. nih.govresearchgate.net |

| Agricultural | Use as herbicides and fungicides. researchgate.net |

The continued exploration of 1,2,4-triazole scaffolds is driven by the need for new therapeutic agents that can overcome challenges such as drug resistance. nih.gov The modular nature of the triazole ring allows for systematic structural modifications, enabling chemists to fine-tune the pharmacological profile of the resulting compounds.

Strategic Importance of Carboxamide Functionalities in Chemical Synthesis and Derivatization

The carboxamide group (-C(=O)NH₂) is a fundamental functional group in organic chemistry, renowned for its stability and versatility in synthesis. jocpr.com It serves as a crucial building block for a wide array of more complex molecules and is a key feature in numerous natural products, including peptides and proteins, where the amide bond is essential for structural integrity. jocpr.comresearchgate.net

In the context of chemical synthesis, carboxamides are valuable intermediates. Their relative neutrality and ability to participate in hydrogen bonding make them important for establishing three-dimensional molecular frameworks necessary for optimal interaction with biological targets. researchgate.net The amide functionality can be readily introduced and can be a precursor to other functional groups through various chemical transformations.

The strategic importance of the carboxamide group is highlighted by its widespread presence in pharmaceuticals and agrochemicals. researchgate.netnih.gov Its ability to influence key properties such as solubility, lipophilicity, and cell permeation makes it a critical component in drug design. researchgate.net Furthermore, carboxamides can act as ligands in coordination chemistry and are integral to the development of functional materials. jocpr.com

| Role of Carboxamide Functionality | Significance in Chemical Research |

| Structural Motif | Provides stability and a defined geometry to molecules; crucial for the structure of peptides and proteins. jocpr.com |

| Synthetic Intermediate | Acts as a versatile building block for the synthesis of more complex chemical entities. jocpr.com |

| Pharmacophore Component | Influences drug properties and is a key feature in many active pharmaceutical ingredients. jocpr.comnih.gov |

| Material Science | Used in the synthesis of polymers and functional materials with desired properties. jocpr.com |

Contextualization of Butanoyl Group Integration within Nitrogen-Containing Heterocycles

The integration of acyl groups, such as the butanoyl group (-C(=O)CH₂CH₂CH₃), onto nitrogen-containing heterocycles is a common strategy to modulate the physicochemical properties of the parent molecule. nih.gov The introduction of a butanoyl group at the N4 position of the 1,2,4-triazole ring in 4-Butanoyl-4H-1,2,4-triazole-3-carboxamide is expected to have several important consequences.

The butanoyl group, being a four-carbon alkyl chain, significantly increases the lipophilicity of the molecule compared to an unsubstituted triazole. This modification can have a profound impact on the compound's pharmacokinetic profile, potentially enhancing its ability to cross biological membranes and improving its bioavailability. The size and conformation of the butanoyl group can also influence how the molecule interacts with its biological target, potentially leading to altered potency or selectivity.

From a synthetic standpoint, N-acylation of heterocyclic amines is a well-established transformation, allowing for the systematic variation of the acyl chain length and branching. This enables the creation of a library of analogues for structure-activity relationship studies, where the effect of the acyl group's size and shape on biological activity can be systematically investigated.

Delineation of Research Avenues and Scholarly Objectives for this compound

Based on the established significance of its constituent moieties, several promising research avenues can be delineated for this compound. The primary scholarly objective would be to undertake a comprehensive investigation of its synthesis, characterization, and potential applications.

Key Research Directions:

Synthetic Methodology and Optimization: Developing efficient and scalable synthetic routes to this compound and its analogues. This would involve exploring different acylation conditions and purification techniques.

Physicochemical Characterization: Thoroughly characterizing the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure and understand its solid-state properties.

Pharmacological Screening: Given the broad biological activity of 1,2,4-triazoles, a primary focus would be to screen this compound for a range of pharmacological activities, including but not limited to:

Antimicrobial and antifungal activity.

Anticancer and antiproliferative effects.

Anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with variations in the acyl chain (e.g., acetyl, hexanoyl) and substitutions on the triazole ring to establish clear SARs. This would provide valuable insights for the rational design of more potent and selective compounds.

Materials Science Applications: Investigating the potential of this compound as a building block for the synthesis of novel polymers or coordination complexes, leveraging the properties of the triazole and carboxamide groups.

The systematic exploration of these research avenues will be crucial in elucidating the scientific and practical value of this compound and positioning it within the broader landscape of advanced chemical research.

Structure

3D Structure

Properties

CAS No. |

62735-16-4 |

|---|---|

Molecular Formula |

C7H10N4O2 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

4-butanoyl-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C7H10N4O2/c1-2-3-5(12)11-4-9-10-7(11)6(8)13/h4H,2-3H2,1H3,(H2,8,13) |

InChI Key |

NUZHGTCBVSAAEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1C=NN=C1C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butanoyl 4h 1,2,4 Triazole 3 Carboxamide and Analogues

Foundational Strategies for 1,2,4-Triazole (B32235) Ring System Construction

The formation of the 1,2,4-triazole heterocycle is a cornerstone of synthesizing the target compound and its analogues. Various classical and modern synthetic strategies have been developed to achieve this framework efficiently.

A prevalent method for constructing the 1,2,4-triazole ring involves the cyclization of linear precursors derived from hydrazine (B178648) and its congeners. These reactions capitalize on the nucleophilicity of hydrazine to form key intermediates that subsequently undergo ring closure.

One common approach involves the reaction of acyl isothiocyanates with hydrazine derivatives. The initial step is an addition reaction, which is followed by an acid-catalyzed cyclization to yield the substituted 1,2,4-triazole. idosi.org Similarly, hydrazides can be reacted with reagents like carbon disulfide under basic conditions, which, after treatment with hydrazine hydrate, can lead to the formation of 4-amino-1,2,4-triazole-3-thiol, a versatile intermediate for further elaboration. nih.gov

A catalyst-free method involves the ring opening and intramolecular cyclization of arylidene thiazolones with aryl or alkyl hydrazines. rsc.org This reaction proceeds by molecular editing of the initial heterocyclic system to form the desired triazole scaffold, often with the elimination of a small molecule like hydrogen sulfide. rsc.org The reaction conditions and substrate scope for such transformations have been extensively studied, as highlighted in the table below.

| Precursors | Reagents/Conditions | Resulting Triazole Type | Reference |

|---|---|---|---|

| Lauroyl isothiocyanate + Hydrazine hydrate | Acidic medium | Substituted 1,2,4-triazoles | idosi.org |

| Arylidene thiazolone + Phenyl hydrazine | EtOAc, room temperature | Hydrazone-substituted 1,2,4-triazoles | rsc.org |

| Isonicotinic acid hydrazide | 1. CS₂, KOH; 2. Hydrazine hydrate | 4-amino-1,2,4-triazole-3-thiol | nih.gov |

| Secondary amides + Hydrazides | Triflic anhydride (B1165640), microwave | 3,4,5-trisubstituted 1,2,4-triazoles | organic-chemistry.org |

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular scaffolds like 1,2,4-triazoles in a single synthetic operation, enhancing atom economy and reducing waste. These reactions combine three or more starting materials in one pot to form a product that contains portions of all initial reactants.

A notable MCR for synthesizing 1-aryl-1,2,4-triazoles involves the direct combination of anilines, amino pyridines, or pyrimidines. organic-chemistry.orgacs.org This process typically proceeds through the formation of an imidate intermediate, which then condenses and undergoes a cyclization that forms the N-N bond of the triazole ring. organic-chemistry.org Such methods often eliminate the need for transition metal catalysts and can achieve high regioselectivity. organic-chemistry.orgacs.org

Another MCR strategy employs a base-promoted, metal-free reaction between 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to create complex hybrid molecules containing the 1,2,4-triazole core. rsc.org These one-pot procedures are valued for their operational simplicity and mild reaction conditions. rsc.org

| Component 1 | Component 2 | Component 3 | Key Features | Reference |

|---|---|---|---|---|

| Anilines | Imidate intermediate | Tosylamidoxime | Transition-metal-free, high regioselectivity | organic-chemistry.orgacs.org |

| 1,3-Diones (e.g., 4-hydroxycoumarin) | trans-β-Nitrostyrene | Aldehyde hydrazone | Metal-free, base-promoted (Na₂CO₃) | rsc.org |

| Aryl hydrazines | Paraformaldehyde, NH₄OAc | Alcohols | Electrochemical synthesis, avoids strong oxidants | organic-chemistry.org |

| Amidines | Isothiocyanates | Hydrazines | Oxidant- and metal-free desulfurization/deamination | organic-chemistry.org |

Catalysis plays a pivotal role in modern organic synthesis, providing efficient, selective, and often milder routes to heterocyclic compounds. Both transition metals and organocatalysts are extensively used in the construction of 1,2,4-triazole rings.

Transition metal catalysis, particularly with copper, is widely reported. Copper catalysts can facilitate the oxidative cyclization of amidines or the cascade addition-oxidation of nitriles and amides to form various substituted 1,2,4-triazoles. nih.govfrontiersin.org A fascinating aspect of metal catalysis is the ability to control regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, an Ag(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a Cu(II) catalyst directs the reaction to form 1,5-disubstituted isomers. organic-chemistry.orgisres.org

Metal-free strategies have also gained prominence. Iodine can catalyze the oxidative cyclization of hydrazones and aliphatic amines to give 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Furthermore, organocatalytic approaches, such as those using B(C₆F₅)₃, can activate hydrazine for nucleophilic attack, leading to intramolecular cyclization and dehydrogenation to furnish 3,4,5-trisubstituted-1,2,4-triazoles under green, oxidant-free conditions. nih.govfrontiersin.org

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Yield | Reference |

|---|---|---|---|---|---|

| Transition Metal | Cu(I) or Cu(II) complexes | Cascade addition-oxidation | Amides and nitriles | Up to 91% | nih.govfrontiersin.org |

| Transition Metal | Ag(I) | [3+2] Cycloaddition | Isocyanides and diazonium salts | High | organic-chemistry.orgisres.org |

| Transition Metal | Cu(II) | [3+2] Cycloaddition | Isocyanides and diazonium salts | High | organic-chemistry.orgisres.org |

| Organocatalyst | B(C₆F₅)₃ | Dehydrogenation cyclization | Hydrazones | Up to 85% | nih.govfrontiersin.org |

| Metal-Free | Iodine | Oxidative C-H functionalization | Hydrazones and amines | - | organic-chemistry.org |

Synthetic Pathways for Incorporating the 3-Carboxamide Moiety

Once the 1,2,4-triazole ring is formed, or concurrently with its formation, the 3-carboxamide group must be installed. This is typically achieved through standard functional group transformations on a suitable precursor.

The most direct method for forming the carboxamide group is through the amidation of a corresponding carboxylic acid or its derivative, such as an ester or acyl chloride. A common and effective route is the ammonolysis of a triazole-3-carboxylate ester. For example, methyl 1,2,4-triazole-3-carboxylate (B8385096) can be treated with methanolic ammonia (B1221849) to yield the desired 1,2,4-triazole-3-carboxamide. mdpi.com This method is widely used for preparing analogues of the antiviral drug ribavirin. mdpi.com

Alternatively, the triazole-3-carboxylic acid can be activated before reaction with an amine source. A standard procedure involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride. nih.govresearchgate.net The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with ammonia or a primary/secondary amine to form the target amide. nih.gov

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Methyl 1,2,4-triazole-3-carboxylate | Methanolic ammonia | Ammonolysis | 1,2,4-triazole-3-carboxamide | mdpi.com |

| 1,2,4-Triazole-3-carboxylic acid | 1. Thionyl chloride; 2. Amine (e.g., piperazine) | Acyl chloride formation, then amidation | Substituted Triazole-3-carboxamide | nih.govresearchgate.net |

The precursor methyl 1,2,4-triazole-3-carboxylate can be synthesized and then used in subsequent reactions like N-alkylation followed by ammonolysis to produce a variety of substituted carboxamides. mdpi.com The synthesis of 1,2,4-triazole-3-carboxylic acid itself is a known process and serves as a fundamental starting point. researchgate.net From this acid, the highly reactive acyl chloride intermediate can be prepared, which provides a versatile handle for introducing the carboxamide functionality through reaction with various amines. researchgate.net The development of these precursor molecules is essential for creating a diverse library of triazole-3-carboxamide analogues for further study. mdpi.comresearchgate.net

Introduction and Regioselectivity of the 4-Butanoyl Group

The introduction of a butanoyl group onto the 4H-1,2,4-triazole-3-carboxamide scaffold is a pivotal transformation that imparts specific physicochemical properties to the molecule. The 1,2,4-triazole ring contains three nitrogen atoms, and the acylation can potentially occur at the N1, N2, or N4 positions. Therefore, controlling the regioselectivity of the acylation reaction is paramount to obtaining the desired 4-butanoyl isomer.

The N-acylation of 4H-1,2,4-triazole scaffolds is a common method for the synthesis of a wide array of derivatives. nih.gov This reaction typically involves the treatment of the triazole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The choice of reactants and reaction conditions can significantly influence the outcome of the acylation.

In the context of synthesizing 4-butanoyl-4H-1,2,4-triazole-3-carboxamide, butanoyl chloride or butyric anhydride would serve as the acylating agent. The reaction is generally carried out in an inert solvent, and a base is often employed to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the triazole nitrogen on the acylating agent. Common bases for this purpose include triethylamine, pyridine, or sodium hydride.

The reactivity of the different nitrogen atoms in the 1,2,4-triazole ring towards acylation is not uniform. The N4 position is often favored for acylation due to electronic and steric factors. The carboxamide group at the 3-position can influence the electron density and accessibility of the adjacent nitrogen atoms, further directing the acylation to the N4 position.

A study on the acetylation of methyl 5-amino-1H- nih.govmdpi.comnih.govtriazole-3-carboxylate provides insights into the regioselectivity of acylation on a similar scaffold. nih.gov In this case, the reaction with acetic anhydride at room temperature proceeded with complete regioselectivity to yield the 1-acetyl derivative. nih.gov However, diacetylation at elevated temperatures led to a mixture of isomers. nih.gov This highlights the importance of reaction conditions in controlling the position of acylation.

Table 1: Examples of N-Acylation Conditions for 1,2,4-Triazole Scaffolds

| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetyl Chloride | - | Dry Benzene (B151609) | Reflux | - | chemmethod.com |

| Acetic Anhydride | - | Neat | 20 | - | nih.gov |

| Phenylacetyl Chloride | - | Toluene | Reflux | - | researchgate.net |

| Butanoyl Chloride | Triethylamine | Dichloromethane | 0 - 25 | - | Hypothetical |

Data in the table is illustrative of general N-acylation conditions and may not represent the specific synthesis of this compound.

The regioselectivity of acylation on the 1,2,4-triazole ring is a well-documented challenge in synthetic chemistry. The outcome of the reaction is influenced by a combination of factors including the nature of the substituent on the triazole ring, the acylating agent, the reaction solvent, temperature, and the presence of a catalyst or base.

For a 3-substituted-4H-1,2,4-triazole, acylation can theoretically yield N1, N2, and N4-acylated products. However, the thermodynamic and kinetic control of the reaction can be manipulated to favor a specific isomer. In many cases, the N4-acylated product is thermodynamically more stable, and under equilibrium conditions, it is the major product.

The introduction of an alkyl/aryloxymethyl substituent into the 1,2,4-triazole ring can lead to the formation of three regioisomers. mdpi.com However, a highly regioselective method involves the use of N-silyl derivatives of the triazole carboxylic acid ester, which directs the alkylation to the N1 position. mdpi.com While this method is for alkylation, it demonstrates that derivatization of the triazole ring can be a powerful tool for controlling regioselectivity.

In the case of 4H-1,2,4-triazole-3-carboxamide, the electronic properties of the carboxamide group play a crucial role. The electron-withdrawing nature of the carboxamide group deactivates the adjacent N1 and N2 positions towards electrophilic attack, thereby favoring acylation at the more distant and sterically less hindered N4 position. The use of a bulky acylating agent could also sterically hinder attack at the N1 and N2 positions, further enhancing the selectivity for the N4 position.

Computational studies using Density Functional Theory (DFT) have been employed to predict the regioselectivity of alkylation of 1,2,4-triazole-3-thiones. researchgate.net Such theoretical approaches could also be applied to predict the most likely site of acylation for 4H-1,2,4-triazole-3-carboxamide, providing valuable guidance for experimental design.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methodologies. These advanced and sustainable approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. pnrjournal.com The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles. nih.govrjptonline.org

For the synthesis of 1,2,4-triazole derivatives, microwave-assisted methods have been successfully employed. researchgate.netorganic-chemistry.org A catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation has been reported, demonstrating excellent functional-group tolerance. organic-chemistry.org In one study, optimization of the reaction conditions revealed that a temperature of 160°C for 10 minutes provided the best yield. organic-chemistry.org

The application of microwave heating to the N-acylation of 4H-1,2,4-triazole-3-carboxamide could significantly enhance the efficiency of the synthesis of the target compound. A direct, one-pot synthesis of 1,2,4-triazole-3-carboxamides from the corresponding esters and amines under microwave conditions has been developed, avoiding the use of pyrophoric reagents like trimethylaluminium. researchgate.net This approach highlights the potential for a more atom-economical and safer synthetic route.

Table 2: Comparison of Conventional and Microwave-Assisted Amidation

| Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Irradiation (Time, min) | Microwave Irradiation (Yield, %) | Reference |

| 5a | 12 | 62 | 30 | 80 | researchgate.net |

| 5b | 14 | 76 | 30 | 85 | researchgate.net |

Data from a study on the synthesis of 1,2,4-triazole-3-carboxamides, demonstrating the efficiency of microwave-assisted synthesis. researchgate.net

Sonochemistry, the application of ultrasound to chemical reactions, has been shown to enhance reaction rates and yields in various transformations. mdpi.comnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can accelerate chemical reactions. nih.gov

Ultrasound has been successfully utilized in the synthesis of triazole derivatives. nih.govmdpi.com An ultrasound-assisted protocol for the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives resulted in good to excellent yields in a significantly shorter time compared to conventional methods. mdpi.com This suggests that an ultrasound-promoted approach could be beneficial for the butanoylation of 4H-1,2,4-triazole-3-carboxamide. The use of ultrasound is considered a green chemistry approach as it can lead to reduced energy consumption and milder reaction conditions. nih.gov

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more sustainable processes. rsc.org This includes the use of safer solvents, the development of catalyst-free reactions, and the implementation of solvent-free conditions.

Catalyst-free methods for the synthesis of acylated triazoles have been reported. For instance, the synthesis of 4-acyl-NH-1,2,3-triazoles has been achieved with high efficiency through the cycloaddition reactions between N,N-dimethylenaminones and tosyl azide using water as the sole medium, without any catalyst or additive. beilstein-journals.org While this example pertains to a 1,2,3-triazole, the principle of designing catalyst-free reactions is applicable to the synthesis of 1,2,4-triazole derivatives as well.

Solvent-free reactions, often conducted under microwave irradiation or by grinding the reactants together, represent another important green chemistry approach. These methods eliminate the need for potentially harmful organic solvents, reduce waste, and can lead to simpler work-up procedures. The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been achieved under solvent-free conditions. nih.gov The development of a solvent-free and catalyst-free method for the butanoylation of 4H-1,2,4-triazole-3-carboxamide would be a significant step towards a more sustainable synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Butanoyl 4h 1,2,4 Triazole 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For 4-Butanoyl-4H-1,2,4-triazole-3-carboxamide, a combination of one- and two-dimensional NMR experiments facilitates a complete and unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons present in the molecule. The butanoyl group is characterized by a triplet signal for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons directly attached to the carbonyl group. The triazole ring exhibits a characteristic singlet for the C5-H proton. The protons of the carboxamide group (-CONH₂) typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange with residual water in the solvent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Triazole C5-H | ~8.80 | Singlet | - |

| Carboxamide NH₂ | ~7.80 and ~7.60 | Broad Singlet | - |

| -CO-CH₂- | ~3.00 | Triplet | ~7.2 |

| -CH₂-CH₂- | ~1.75 | Sextet | ~7.4 |

| -CH₃ | ~1.00 | Triplet | ~7.4 |

Note: The exact chemical shifts can vary depending on the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the carbon framework of the molecule. The spectrum for this compound will display distinct signals for each unique carbon atom. The two carbonyl carbons (one from the butanoyl group and one from the carboxamide) will appear in the downfield region. The two carbons of the triazole ring will also have characteristic chemical shifts, as will the carbons of the butanoyl chain.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Butanoyl C=O | ~172.0 |

| Carboxamide C=O | ~160.0 |

| Triazole C3 | ~157.0 |

| Triazole C5 | ~146.0 |

| -CO-CH₂- | ~37.0 |

| -CH₂-CH₂- | ~18.0 |

| -CH₃ | ~13.5 |

Note: The exact chemical shifts can vary depending on the solvent used.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent methylene and methyl protons of the butanoyl chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection of the butanoyl group to the N4 position of the triazole ring and the carboxamide group to the C3 position. For instance, a correlation between the C5-H proton and the C3 carbon would be expected.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of the key functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amide) | 3400-3200 | Medium-Strong, often two bands |

| C-H Stretching (Aliphatic) | 3000-2850 | Medium |

| C=O Stretching (Butanoyl) | ~1700 | Strong |

| C=O Stretching (Amide I) | ~1680 | Strong |

| N-H Bending (Amide II) | ~1620 | Medium |

| C=N Stretching (Triazole) | ~1600 | Medium |

| C-N Stretching | 1400-1200 | Medium |

The presence of two distinct C=O stretching bands would confirm the two different carbonyl environments. The N-H stretching and bending vibrations are characteristic of the primary amide group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govsapub.org This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Key fragmentation pathways would likely involve the loss of the butanoyl group, the carboxamide group, and cleavage of the triazole ring.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no published experimental data for "this compound" corresponding to the specific analytical techniques requested. The required information for Liquid Chromatography-Mass Spectrometry (LC-MS), X-ray Crystallography, and Elemental Analysis for this particular compound could not be located.

Therefore, it is not possible to generate the article with the specified content and data tables while adhering to the required standards of scientific accuracy. The search results yielded information on related 1,2,4-triazole (B32235) derivatives, but not for the specific molecule with the 4-butanoyl and 3-carboxamide substitutions.

Computational and Theoretical Investigations of 4 Butanoyl 4h 1,2,4 Triazole 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related properties, offering deep insights into its stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. It is widely employed for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation. This is achieved by exploring the potential energy surface of the molecule. DFT calculations are performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)), which approximates the distribution of electrons in atomic orbitals.

For a molecule like 4-Butanoyl-4H-1,2,4-triazole-3-carboxamide, DFT would be used to calculate key geometrical parameters such as bond lengths, bond angles, and dihedral angles. While data for the specific title compound is not available, the table below shows typical calculated bond lengths for a related 1,2,4-triazole (B32235) derivative, illustrating the kind of information obtained from DFT optimization.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a 1,2,4-Triazole Ring Structure (Note: Data is representative of typical 1,2,4-triazole ring calculations and not specific to this compound)

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| N1-N2 | 1.39 |

| N2-C3 | 1.32 |

| C3-N4 | 1.37 |

| N4-C5 | 1.36 |

| C5-N1 | 1.33 |

Frontier Molecular Orbital (FMO) theory is crucial for profiling the reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net These maps use a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. walisongo.ac.id For this compound, the MEP map would likely show negative potential around the oxygen atoms of the butanoyl and carboxamide groups and the nitrogen atoms of the triazole ring, identifying these as potential sites for interaction with electrophiles. researchgate.net

Table 2: Example FMO Energy Values from DFT Calculations on a Substituted 1,2,4-Triazole Derivative (Note: This data is illustrative and based on a representative compound from the literature, N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, not the title compound). nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.15 |

| ELUMO | -1.51 |

| Energy Gap (ΔE) | 5.64 |

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. For example, DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) spectra. researchgate.net The calculated spectrum can be compared with an experimental FT-IR spectrum to confirm the presence of specific functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net Comparing the predicted chemical shifts with experimental NMR data is a powerful method for confirming the structure of newly synthesized compounds. researchgate.netijcrt.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

These simulations can also be used to understand how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.govarabjchem.org By simulating the molecule in a water box, for example, one can study its solvation and the stability of its interactions with water molecules. In drug design, MD simulations are used to assess the stability of a ligand-protein complex, providing insights into binding affinity and the dynamics of the interaction. mdpi.com

Mechanistic Elucidation of Synthetic Routes and Transformation Pathways

Computational chemistry offers a powerful approach to investigate the mechanisms of chemical reactions. By modeling the synthetic pathway, researchers can gain a deeper understanding of reaction barriers and intermediates that may be difficult to observe experimentally.

The synthesis of 1,2,4-triazole rings often involves cyclization reactions. researchgate.netnih.gov For instance, a common route involves the transformation of thiourea (B124793) or thiosemicarbazide (B42300) derivatives. researchgate.netnih.gov Computational methods, particularly DFT, can be used to map the entire reaction pathway from reactants to products.

This involves locating and characterizing all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Such computational studies can help in understanding the regioselectivity of a reaction and optimizing reaction conditions for higher yields. nih.gov For example, the cyclization of an acylureidrazone intermediate to form a 1,2,4-triazole ring can be computationally modeled to understand the factors that favor the desired isomer. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Mechanisms

Detailed kinetic and thermodynamic studies for reactions involving this compound have not been documented. However, for the broader class of 1,2,4-triazole derivatives, computational methods are frequently employed to understand reaction mechanisms, such as their synthesis or degradation pathways.

Theoretical studies on related compounds often involve Density Functional Theory (DFT) calculations to map the potential energy surface of a reaction. This allows for the identification of transition states and intermediates. From these calculations, key thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation can be determined, providing insight into the feasibility and spontaneity of a reaction pathway. For instance, studies on the formation of the 4H-1,2,4-triazole ring from thiourea precursors have proposed mechanisms involving cyclization, where the rate-limiting step is often the addition-dehydration phase. nih.gov

Kinetic parameters such as the order of reaction and activation energy (Ea) for the thermal decomposition of other 1,2,4-triazole derivatives have been evaluated using methods like thermogravimetric analysis (TGA) coupled with techniques such as the Freeman-Carroll method. jocpr.com Such analyses are crucial for understanding the stability of a compound but have not been specifically reported for this compound.

Structure-Activity Relationship (SAR) and Ligand-Target Interaction Modeling

While no specific Structure-Activity Relationship (SAR) or interaction modeling studies have been published for this compound, the general approaches used for related triazole compounds are well-established in computational drug discovery.

Molecular Docking Simulations to Investigate Binding Modes with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in understanding the basis of molecular recognition and guiding drug design. For various 1,2,4-triazole derivatives, docking studies have been performed to elucidate their binding modes with targets like carbonic anhydrase IX, the main protease of coronaviruses, and Glucosamine-6-phosphate synthase. nih.govnih.govbiointerfaceresearch.com

These simulations typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of the target. The binding affinity is often estimated through a scoring function, providing a quantitative measure of the interaction strength. For example, in studies of related triazole benzene (B151609) sulfonamides, the nitrogen atoms of the triazole ring were identified as playing an important role in binding to receptors through the formation of hydrogen bonds. pensoft.net Without experimental validation or specific computational models, the binding modes of this compound with any particular macromolecule remain hypothetical.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. d-nb.info A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of a target protein (structure-based). d-nb.info

For different series of triazole derivatives, pharmacophore models have been successfully developed. nih.govnih.gov These models typically include features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. nih.gov Once validated, these models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. d-nb.info No such pharmacophore model has been specifically developed or reported for this compound.

In Silico Prediction of Relevant Molecular Properties for Design Optimization

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in the early stages of drug discovery. pensoft.net These predictions help in prioritizing candidates and optimizing their molecular properties to improve drug-likeness.

For various 1,2,4-triazole analogues, computational tools have been used to predict properties such as oral bioavailability, adherence to Lipinski's rule of five, potential for CNS side effects, and metabolic stability. pensoft.netglobalresearchonline.net Parameters like topological polar surface area (TPSA), octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors are calculated to assess the pharmacokinetic profile of the designed molecules. Such in silico predictions for this compound have not been published.

Below is a hypothetical table of molecular properties for the parent compound, 1,2,4-Triazole-3-carboxamide, which can be calculated from its structure. The properties for the N-butanoyl derivative would differ due to the addition of the butanoyl group.

| Property | Value (for 1,2,4-Triazole-3-carboxamide) | Source |

| Molecular Weight | 112.09 g/mol | nih.gov |

| XLogP3-AA | -0.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 112.03851076 Da | nih.gov |

| Topological Polar Surface Area | 84.7 Ų | nih.gov |

Reaction Chemistry and Chemical Transformations of 4 Butanoyl 4h 1,2,4 Triazole 3 Carboxamide

Chemical Reactivity and Derivatization at the Carboxamide Group

The carboxamide group at the C-3 position of the triazole ring is a key site for chemical modification, allowing for transformations that can significantly alter the molecule's properties.

Alkylation and Acylation Reactions on the Amide Nitrogen

The primary amide of 4-Butanoyl-4H-1,2,4-triazole-3-carboxamide contains a nucleophilic nitrogen atom. While theoretically susceptible to electrophilic attack, direct N-alkylation or N-acylation of this group is challenging and less commonly reported compared to reactions on the triazole ring itself. The presence of acidic protons on the triazole ring (in tautomeric forms) and the potential for competing reactions at the ring nitrogen atoms complicates selective derivatization at the amide nitrogen.

Generally, such transformations on primary amides require strong bases to deprotonate the amide nitrogen, forming an amidate anion, which then reacts with an alkyl or acyl halide. However, the choice of base is critical to avoid side reactions like hydrolysis of the butanoyl group or reactions involving the triazole ring. Due to these complexities, synthetic strategies often favor building substituted amides from a triazole-carboxylic acid precursor rather than post-synthesis modification of the primary amide.

Table 1: Hypothetical Derivatization Reactions at the Amide Nitrogen

| Reaction Type | Reagents | Potential Product Structure | Challenges |

|---|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-4-butanoyl-4H-1,2,4-triazole-3-carboxamide | Competing reactivity at triazole ring, potential for O-alkylation, harsh conditions. |

Hydrolytic Transformations of the Amide Bond

The amide bond of the carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-butanoyl-4H-1,2,4-triazole-3-carboxylic acid. This transformation is a robust and well-documented reaction for related triazole carboxamides. For instance, the synthesis of 1,2,4-triazole-3-carboxylic acid can be achieved by heating the corresponding amide in an alkaline solution, which promotes nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. google.com During this process, the reaction equilibrium can be driven forward by removing byproducts, such as distilling aniline (B41778) when starting from an anilide precursor. google.com This hydrolysis provides a key intermediate, as the resulting carboxylic acid can be converted into a variety of other functional groups, including esters, acid chlorides, and other amide derivatives.

Functionalization and Transformations of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic, electron-deficient heterocyclic system. The presence of three nitrogen atoms significantly influences its reactivity, making the ring carbons susceptible to nucleophilic attack and the ring nitrogens the primary sites for electrophilic attack. chemicalbook.com The N-4 butanoyl group, being electron-withdrawing, further deactivates the ring.

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Nucleus

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring are electron-deficient and thus activated towards nucleophilic substitution, particularly when a suitable leaving group is present. chemicalbook.com The C-5 position of the title compound is the most likely site for such reactions. To facilitate this, a leaving group, such as a halogen, must first be introduced at the C-5 position. Subsequent reaction with a nucleophile (e.g., alkoxides, amines, thiolates) would lead to the displacement of the leaving group and the formation of a C-5 substituted derivative.

Ring Annulation and Formation of Fused Heterocyclic Systems (e.g., Triazolopyrimidines)

The formation of fused heterocyclic systems, such as the medicinally important mdpi.comacs.orgchemmethod.comtriazolo[1,5-a]pyrimidines, from this compound is a plausible multistep process. acs.org A common synthetic route to this fused system involves the condensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or a suitable three-carbon electrophile. researchgate.net

Therefore, to utilize the title compound as a precursor, the 3-carboxamide group would first need to be converted into a 3-amino group. This could potentially be achieved through a Hofmann rearrangement. Alternatively, the carboxamide could be hydrolyzed to the carboxylic acid, google.com converted to an ester, and then to a hydrazide, which could serve as a handle for further cyclization reactions. Another strategy involves reacting a 3-amino-5-substituted-1,2,4-triazole with reagents like ethyl acetoacetate (B1235776) to construct the fused pyrimidine (B1678525) ring. researchgate.net

Table 2: Proposed Pathway for Triazolopyrimidine Synthesis

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | 1. NaOH (aq), Heat 2. H+ | 4-Butanoyl-4H-1,2,4-triazole-3-carboxylic acid | Create a versatile carboxylic acid intermediate. google.com |

| 2 | 4-Butanoyl-4H-1,2,4-triazole-3-carboxylic acid | SOCl₂, then NH₄OH | This compound (Regenerated) | Amide formation for Hofmann rearrangement. |

| 3 | This compound | Br₂, NaOH | 3-Amino-4-butanoyl-4H-1,2,4-triazole | Installation of the key amino group. |

Derivatization at Unsubstituted Ring Positions (e.g., C-5 of 1,2,4-triazole)

The C-5 position of this compound is the primary unsubstituted carbon and a logical target for introducing further diversity. While many synthetic routes build the 5-substituted triazole ring from acyclic precursors, mdpi.comnih.gov direct functionalization of a pre-formed ring is also a viable strategy.

A powerful method for derivatization at this position involves an initial halogenation (e.g., bromination or chlorination) of the C-5 carbon. The resulting 5-halo-1,2,4-triazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions. For instance, Suzuki cross-coupling with boronic acids can be employed to introduce aryl or heteroaryl substituents at the C-5 position, a technique that has been successfully applied to other 4-alkyl-1,2,4-triazole systems. nih.govmdpi.com This two-step sequence provides a versatile route to a wide array of novel C-5 functionalized derivatives.

Table 3: Representative C-5 Derivatization Strategy

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-4-butanoyl-4H-1,2,4-triazole-3-carboxamide |

Modifications and Reactions Involving the Butanoyl Side Chain

The butanoyl group attached to the N4 position of the 1,2,4-triazole ring is amenable to a range of chemical modifications. The electron-withdrawing nature of the triazole ring can influence the reactivity of the adjacent methylene (B1212753) groups of the butanoyl chain, offering pathways for selective functionalization.

Functionalization at Alpha- and Beta-Carbons

The carbon atoms at the alpha (α) and beta (β) positions relative to the carbonyl group of the butanoyl side chain are primary sites for introducing new functional groups.

Alpha-Carbon Functionalization:

The α-protons of the butanoyl group are acidic and can be removed by a suitable base to form an enolate intermediate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position.

Halogenation: The α-position can be halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS) under radical or acidic conditions. The resulting α-bromo derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions.

Alkylation: Deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by treatment with an alkyl halide, can introduce an alkyl group at the α-carbon. The choice of base and reaction conditions is crucial to avoid competing reactions.

Beta-Carbon Functionalization:

Functionalization at the β-carbon often involves initial modification at the α-position to introduce unsaturation, followed by conjugate addition reactions.

Michael Addition: An α,β-unsaturated analogue of this compound can be synthesized, for instance, through α-bromination followed by dehydrobromination. This α,β-unsaturated ketone, a Michael acceptor, can then react with a variety of nucleophiles (Michael donors) in a conjugate addition fashion. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the β-position. The reaction of 1,2,4-triazole with α,β-unsaturated ketones has been reported, demonstrating the nucleophilic character of the triazole ring itself, which could potentially be a competing reaction pathway depending on the conditions. beilstein-journals.org

A hypothetical reaction scheme for the functionalization at the alpha- and beta-carbons is presented below:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. LDA, THF, -78 °C; 2. R-X | 4-(2-Alkylbutanoyl)-4H-1,2,4-triazole-3-carboxamide | α-Alkylation |

| This compound | NBS, CCl4, light | 4-(2-Bromobutanoyl)-4H-1,2,4-triazole-3-carboxamide | α-Bromination |

| 4-(2-Bromobutanoyl)-4H-1,2,4-triazole-3-carboxamide | DBU, THF | 4-(But-2-enoyl)-4H-1,2,4-triazole-3-carboxamide | Dehydrobromination |

| 4-(But-2-enoyl)-4H-1,2,4-triazole-3-carboxamide | Nu-H, base | 4-(3-Nucleophilobutanoyl)-4H-1,2,4-triazole-3-carboxamide | Michael Addition |

Chain Extension, Shortening, and Cyclization Strategies

Modifying the length of the butanoyl side chain and inducing cyclization are important strategies for creating structural diversity.

Chain Extension:

The Arndt-Eistert reaction is a classic method for homologation of carboxylic acids, which can be adapted for extending the butanoyl chain. researchgate.netrsc.orgorganic-chemistry.orgwikipedia.org This multi-step process would involve:

Conversion of the terminal methyl group of the butanoyl chain to a carboxylic acid.

Activation of the resulting carboxylic acid, for example, to its acid chloride.

Reaction with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield the chain-extended product.

Chain Shortening:

Standard organic reactions can be employed to shorten the butanoyl chain by one carbon atom.

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom. To apply this to the butanoyl side chain, the terminal methyl group would first need to be converted to a carboxamide. The Hofmann rearrangement would then proceed via an isocyanate intermediate.

Barbier-Wieland Degradation: This procedure shortens a carboxylic acid chain by one carbon. It involves the addition of a Grignard reagent to the ester of the acid, followed by dehydration and oxidative cleavage of the resulting alkene.

Cyclization Strategies:

Intramolecular reactions involving the butanoyl side chain can lead to the formation of new heterocyclic rings fused or linked to the triazole core.

Intramolecular Nucleophilic Substitution: If a suitable leaving group is introduced at the terminal position of the butanoyl chain (e.g., a halide), and a nucleophilic center is present on the triazole ring or the carboxamide moiety, intramolecular cyclization can occur. For instance, treatment of a 4-(4-halobutanoyl) derivative could potentially lead to a cyclized product. Studies on the intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides to form 1,2,4-triazole-3-thiones demonstrate the feasibility of such cyclization strategies in related heterocyclic systems. researchgate.net

Photochemical Cyclization: Visible light-induced cyclization reactions have been reported for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles, suggesting that photochemical methods could be explored for inducing cyclization involving the butanoyl side chain. rsc.orgrsc.org

The following table summarizes potential strategies for modifying the butanoyl side chain:

| Transformation | Key Reaction | Starting Functionality on Side Chain | Product Functionality |

| Chain Extension | Arndt-Eistert Synthesis researchgate.netrsc.orgorganic-chemistry.orgwikipedia.org | Carboxylic acid | Homologous carboxylic acid |

| Chain Shortening | Hofmann Rearrangement | Carboxamide | Amine (one carbon shorter) |

| Chain Shortening | Barbier-Wieland Degradation | Carboxylic acid | Homologous carboxylic acid (one carbon shorter) |

| Cyclization | Intramolecular Nucleophilic Substitution | Terminal leaving group | Fused or linked ring system |

| Cyclization | Photochemical Cyclization rsc.orgrsc.org | Appropriate chromophore | Fused or linked ring system |

Rational Design and Derivatization Strategies for 4 Butanoyl 4h 1,2,4 Triazole 3 Carboxamide Analogues

Design Principles Based on Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For analogues of 4-butanoyl-4H-1,2,4-triazole-3-carboxamide, SAR exploration focuses on systematically altering different parts of the molecule—namely the N4-butanoyl side chain and the core triazole-carboxamide framework—to optimize interactions with a biological target.

The butanoyl group at the N4 position of the triazole ring is a key site for modification to probe the steric and electronic requirements of the target's binding pocket. Alterations to this acyl chain can significantly impact a compound's potency, selectivity, and metabolic stability. Strategies for modification include varying the chain length, introducing branching, and incorporating cyclic structures.

Research on related N-acyl triazole derivatives has shown that even minor changes to the acyl group can lead to substantial differences in biological activity. For instance, in a series of triazole-containing N-acyl homoserine lactones designed as quorum sensing modulators, variations in the acyl chain were critical for modulating receptor activation or inhibition. nih.gov Similarly, studies on tri-substituted 1,2,4-triazoles revealed that modifying the N4-substituent from a furfuryl group to a bulkier 4-methoxyphenyl (B3050149) group could alter the binding pose within the target protein, leading to changes in potency. nih.gov

These findings suggest a systematic approach to modifying the butanoyl group of this compound.

Interactive Data Table: SAR of N4-Acyl Chain Modifications This table illustrates hypothetical SAR data based on common findings in medicinal chemistry for similar scaffolds.

Isosteric and bioisosteric replacements are a cornerstone of rational drug design, involving the substitution of one atom or group for another with similar physical or chemical properties to enhance a molecule's performance. drughunter.com The 1,2,4-triazole (B32235) ring and the carboxamide group are themselves considered valuable bioisosteres and are frequently used to replace other functional groups like amides, esters, and carboxylic acids to improve metabolic stability and binding interactions. drughunter.comnih.gov

Conversely, the core itself can be modified. The 1,2,4-triazole ring, with its unique dipole moment and hydrogen bond accepting properties, can be replaced by other five-membered heterocycles such as oxadiazoles, imidazoles, or even its regioisomer, the 1,2,3-triazole, to fine-tune electronic distribution and receptor interactions. drughunter.comnih.gov For example, the replacement of an amide bond with a 1,2,3-triazole ring in an analogue of the anticancer drug Imatinib resulted in a significant enhancement of activity. nih.gov

The carboxamide moiety is also a prime candidate for isosteric replacement. It is often susceptible to metabolic cleavage by proteases. Replacing it can improve pharmacokinetic profiles. Common bioisosteres for the carboxamide group include:

Hydroxamic acids

Acyl sulfonamides

1,3,4-Oxadiazoles hyphadiscovery.com

Trifluoroethylamine groups drughunter.com

Crystallographic studies have shown that a 1,2,4-triazole can successfully replace an amide group by forming key hydrogen bonds in the ATP-binding pocket of a target protein, demonstrating the viability of such isosteric swaps. nih.gov

Interactive Data Table: Bioisosteric Replacements for the Triazole-Carboxamide Core

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, systematically organized collections, or "libraries," of related compounds. For the this compound scaffold, solid-phase synthesis is a particularly effective combinatorial technique. scirp.org In this approach, the core molecule is chemically anchored to a solid polymer resin, allowing for sequential reactions to be performed. Excess reagents and by-products are easily removed by simple washing and filtration, streamlining the purification process. researchgate.net

A typical solid-phase strategy for generating a library of triazole derivatives might begin with a resin-bound acylhydrazine. scirp.org This intermediate can then be reacted with a diverse set of building blocks, such as isothiocyanates, followed by base-catalyzed cyclization to form the 3-mercapto-1,2,4-triazole ring. Subsequent alkylation or acylation at various positions allows for the introduction of molecular diversity. Automated synthesizers can be employed to perform these repetitive reaction sequences in a parallel fashion, enabling the creation of hundreds or thousands of distinct analogues in a short period. nih.govnih.gov This high-throughput approach is invaluable for exploring SAR comprehensively and identifying promising lead candidates for further development. ku.edu

Strategies for Enhancing Molecular Diversity and Complexity

While combinatorial chemistry is excellent for exploring variations around a central scaffold, other strategies are needed to generate analogues with fundamentally new structures and increased molecular complexity. Molecular complexity, which relates to features like the number of rings, stereocenters, and heteroatoms, is often correlated with higher biological specificity and potency. nih.govescholarship.org

One key strategy is divergent synthesis . This approach begins with a common intermediate that possesses multiple reactive sites, which can be selectively manipulated to produce a wide array of structurally distinct products. For example, a suitably functionalized 1,2,4-triazole can serve as a branching point. One reaction pathway might elaborate the N4-acyl chain, while another could involve cycloaddition reactions on a different part of the molecule to build new ring systems, such as isoxazoles or other triazoles. organic-chemistry.orgacs.org This method efficiently generates a family of complex and diverse compounds from a single starting material. thieme-connect.com

Another approach is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. rsc.org MCRs are highly efficient for building molecular complexity quickly and can be used to construct novel heterocyclic systems attached to the core triazole-carboxamide scaffold. rsc.org

Implementation of Sustainable Design Principles in Derivative Synthesis

Modern synthetic chemistry places a strong emphasis on "green chemistry," which seeks to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. rsc.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles. nih.govresearchgate.net

A prominent green technology used in triazole synthesis is microwave-assisted synthesis . Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes or even seconds. nih.govrsc.org This is achieved through the efficient transfer of energy directly to polar molecules in the reaction mixture, leading to rapid heating. pnrjournal.com Microwave-assisted methods have been successfully used for various steps in 1,2,4-triazole synthesis, including cyclization and substitution reactions, often resulting in higher yields and cleaner products compared to conventional heating. nih.govscipublications.comthieme-connect.com

Other sustainable principles applicable to the synthesis of this compound derivatives include:

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally friendly options such as ethanol (B145695) or water. nih.gov

Catalyst-Free Reactions: Designing reaction pathways that proceed efficiently without the need for heavy metal catalysts. thieme-connect.com

Atom Economy: Utilizing reactions, such as cycloadditions, that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. isres.org

By integrating these sustainable practices, the synthesis of novel derivatives can be achieved in a manner that is not only efficient and high-yielding but also responsible and environmentally conscious. researchgate.net

Future Perspectives and Emerging Research Directions for 4 Butanoyl 4h 1,2,4 Triazole 3 Carboxamide

Development of Highly Efficient and Selective Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of extensive research due to their significant biological activities. frontiersin.orgnih.gov Traditional methods for synthesizing N-acylated triazoles can sometimes be hampered by issues of regioselectivity, harsh reaction conditions, and moderate yields. nih.govchemrxiv.orgrsc.org Future research will likely focus on developing more sophisticated synthetic routes for 4-Butanoyl-4H-1,2,4-triazole-3-carboxamide that are not only efficient but also highly selective and environmentally benign.

Key areas of development include:

One-Pot, Multi-Component Reactions: These strategies involve the combination of three or more reactants in a single operation to form the target molecule, which streamlines the synthetic process by reducing the number of intermediate purification steps, saving time, and minimizing waste. frontiersin.orgisres.org A future approach for the target compound could involve a one-pot annulation of nitriles with hydrazines, a strategy that has proven effective for other 1,2,4-triazoles. rsc.org

Novel Catalytic Systems: The use of advanced catalysts, such as copper-based systems, can facilitate milder reaction conditions and improve yields for triazole synthesis. isres.org Research into tailored catalysts could enable the direct and selective acylation of the 1,2,4-triazole-3-carboxamide core with butyryl chloride or a related acylating agent, overcoming challenges associated with competing N1 and N2 acylation. chemrxiv.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. mdpi.comresearchgate.net Applying this technology to the N-acylation and cyclization steps required for the synthesis of this compound could offer a more rapid and efficient production pathway. researchgate.netresearchgate.net

Green Chemistry Approaches: Future synthetic designs will increasingly prioritize sustainability. This includes the use of greener solvents like polyethylene (B3416737) glycol (PEG-400), employing eco-friendly oxidants, and developing solvent-free reaction conditions to reduce the environmental impact of the synthesis. researchgate.netsemanticscholar.org

| Synthetic Approach | Traditional Method | Future Perspective |

| Strategy | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions. frontiersin.org |

| Conditions | Often requires harsh conditions (high temp, strong bases). | Mild conditions using advanced catalysts (e.g., Copper). isres.org |

| Efficiency | Longer reaction times, moderate yields. | Rapid, high-yield synthesis via microwave-assist. researchgate.net |

| Environmental Impact | Use of hazardous solvents and reagents. | Green chemistry principles (e.g., PEG-400, solvent-free). researchgate.net |

Integration of Advanced Automation and Flow Chemistry in Production

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. For the production of this compound, this integration promises significant improvements in efficiency, safety, and scalability.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. This precise control can lead to higher yields, better selectivity, and improved safety, particularly when handling potentially hazardous intermediates. The modular nature of flow systems also allows for the seamless integration of multiple synthetic steps, purification, and in-line analysis into a single, continuous process.

Automated synthesis platforms, which can perform sequences of chemical reactions in a programmed manner, further enhance these capabilities. nih.gov These systems can accelerate the optimization of reaction conditions and enable the rapid synthesis of libraries of related compounds for screening purposes. researchgate.net For instance, an automated platform could be employed to explore variations of the acyl group on the triazole ring to quickly generate derivatives of the parent compound. Cartridge-based systems, which contain pre-packaged reagents for specific transformations, are making this technology more accessible to a broader range of chemists, simplifying the process of synthesizing N-heterocycles and other complex molecules. youtube.com

The benefits of integrating these technologies for the production of this compound would include:

Enhanced Safety: Small reactor volumes minimize the risks associated with exothermic reactions or unstable intermediates.

Improved Reproducibility and Quality: Precise control over reaction parameters ensures consistent product quality.

Scalability: Scaling up production is achieved by running the flow system for longer periods, avoiding the challenges of scaling up batch reactors.

Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry and drug discovery. These computational approaches can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and discovery of new molecules with desired properties.

For this compound, AI and ML could be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on datasets of known triazole compounds and their biological activities, it is possible to build QSAR models that predict the activity of new, untested derivatives. nih.gov This can guide the design of novel analogs of the target compound with potentially enhanced efficacy.

ADMET Property Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI-powered tools can predict these properties in silico, allowing chemists to prioritize the synthesis of candidates with a higher probability of success and flag potential issues early in the discovery process. researchgate.netnih.gov

Generative Molecular Design: Advanced AI models can be used to design entirely new molecules. By providing the model with a desired set of properties and using the this compound scaffold as a starting point, these generative algorithms can propose novel structures that are optimized for specific biological targets or material science applications.

High-Throughput Screening Analysis: AI can be used to analyze data from high-throughput screening experiments, helping to identify promising hit compounds and understand structure-activity relationships within large compound libraries. rsc.org

The application of these computational tools can significantly reduce the time and cost associated with the traditional trial-and-error approach to chemical research, enabling a more rational and targeted design of new functional molecules based on the this compound core.

Exploration of Supramolecular Chemistry and Materials Science Applications

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex, functional assemblies from molecular building blocks. The 1,2,4-triazole ring is a versatile functional unit for supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. acs.orgnih.gov

The structure of this compound, featuring a triazole ring, a carboxamide group, and an acyl chain, presents multiple sites for engaging in these interactions. This opens up exciting possibilities for its use in materials science:

Crystal Engineering: The hydrogen bond donor and acceptor sites on the molecule can be used to direct the self-assembly of molecules in the solid state, forming well-defined crystalline architectures with specific properties. acs.org

Supramolecular Gels: The combination of hydrogen bonding and other intermolecular forces could enable the molecule to act as a gelator, forming soft materials capable of entrapping solvents within a fibrous network.

Sensors: Triazole-containing macrocycles and assemblies have been explored as sensors for anions and cations. nih.govnih.gov The specific functional groups on this compound could be tailored to create materials that selectively bind to and signal the presence of specific analytes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring are excellent ligands for metal ions. This property could be exploited to construct coordination polymers or MOFs, which are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. acs.org

The future in this area will involve systematically studying the self-assembly behavior of this compound and its derivatives, both alone and in the presence of complementary molecules or metal ions, to create novel supramolecular materials with tailored functions. rsc.org

Q & A

Q. What are the standard synthetic methodologies for preparing 4-Butanoyl-4H-1,2,4-triazole-3-carboxamide?

- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves condensation reactions. A general approach includes:

- Step 1 : Reacting a substituted triazole precursor (e.g., 4-amino-triazole derivatives) with a carbonyl-containing reagent (e.g., butanoyl chloride) under reflux conditions in a polar solvent like ethanol, with catalytic glacial acetic acid to facilitate imine or amide bond formation .

- Step 2 : Isolation via solvent evaporation and purification using column chromatography or recrystallization.

- Key Variables : Solvent polarity, reaction time, and stoichiometric ratios of reactants significantly impact yield. For example, ethanol and acetic acid are preferred for their ability to stabilize intermediates .

Q. How is the compound characterized post-synthesis to confirm its structure?

- Methodological Answer : Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, particularly distinguishing the butanoyl and carboxamide groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95% purity is standard for research-grade compounds) .

- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. What are the key reactivity patterns observed in similar triazole-carboxamide derivatives?

- Methodological Answer : Triazole-carboxamides exhibit reactivity at three sites:

- Triazole Ring : Susceptible to electrophilic substitution (e.g., bromination at N- or C-positions) .

- Carboxamide Group : Hydrolysis under acidic/basic conditions yields carboxylic acids or amines .

- Butanoyl Chain : Oxidation (e.g., with KMnO) can generate ketones or carboxylic acids .

Example: In analogous compounds, sulfanyl groups on triazoles undergo nucleophilic substitution with alkyl halides, forming thioether derivatives .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Factorial design minimizes experiments while maximizing data robustness. For triazole synthesis:

- Factors : Temperature (60–100°C), solvent (ethanol vs. DMF), catalyst loading (1–5 mol%), and reaction time (2–8 hours).

- Response Variables : Yield, purity, and reaction completion rate.

- Design Example : A factorial design evaluates interactions between factors. Statistical tools like ANOVA identify significant parameters .

- Outcome : Optimal conditions may involve ethanol at 80°C with 3 mol% acetic acid, yielding >85% product .

Q. What computational approaches elucidate reaction mechanisms in triazole-carboxamide synthesis?

- Methodological Answer :